molecular formula C24H25N3O6S B2908723 7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946214-71-7

7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2908723
CAS No.: 946214-71-7
M. Wt: 483.54
InChI Key: VVZLMZKVFAQCPC-UHFFFAOYSA-N
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Description

The compound 7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule featuring a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrahydropyridoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the piperazine ring, and the tetrahydropyridoquinoline structure. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.

    Reduction: The piperazine ring can be reduced using common reducing agents.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield a quinone derivative, while reduction of the piperazine ring may yield a secondary amine.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: It may have potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.

    Piperazine derivatives: These compounds share the piperazine ring and may have similar biological activities.

    Tetrahydropyridoquinoline derivatives: These compounds share the tetrahydropyridoquinoline structure and may have similar pharmacological properties.

Uniqueness

The uniqueness of 7-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

7-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c28-22-6-4-17-13-19(12-16-2-1-7-27(22)23(16)17)34(30,31)26-10-8-25(9-11-26)24(29)18-3-5-20-21(14-18)33-15-32-20/h3,5,12-14H,1-2,4,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLMZKVFAQCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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